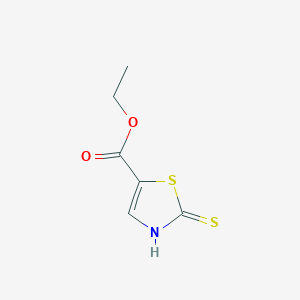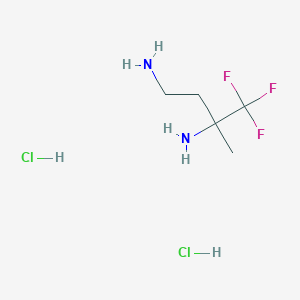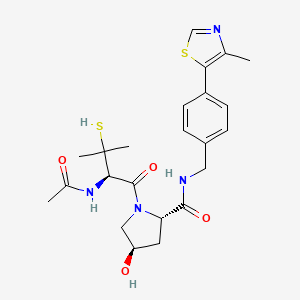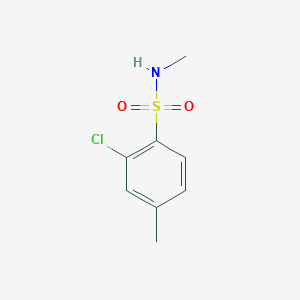![molecular formula C14H15N5O2S B2357216 N-(2-(2-(1H-イミダゾール-1-イル)エトキシ)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 2034232-35-2](/img/structure/B2357216.png)
N-(2-(2-(1H-イミダゾール-1-イル)エトキシ)エチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features an imidazole ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group
科学的研究の応用
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole compounds are known to have a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
The solubility of imidazole compounds in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
生化学分析
Biochemical Properties
The compound interacts with a variety of enzymes and proteins. For instance, it has been found to target human Carbonic Anhydrase II (hCAII), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide . The nature of these interactions involves the formation of heterobifunctional degrader candidates .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been used to develop degrader candidates that target hCAII, leading to the depletion of hCAII over prolonged treatments . This influences cell function by modulating the levels of hCAII, which plays a crucial role in maintaining pH homeostasis in cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. It is part of the development of degrader candidates that recruit cereblon E3 ubiquitin ligase (CRBN), leading to the proteolysis of hCAII . This mechanism of action results in changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to cause sustained depletion of hCAII over prolonged treatments . This indicates the compound’s stability and its long-term effects on cellular function .
Metabolic Pathways
The compound is involved in metabolic pathways related to the degradation of hCAII
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and benzo[c][1,2,5]thiadiazole intermediates. The key steps include:
Formation of the Imidazole Intermediate: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of the Benzo[c][1,2,5]thiadiazole Intermediate: This involves the reaction of appropriate aromatic precursors with sulfur and nitrogen sources under controlled conditions.
Coupling of Intermediates: The imidazole and benzo[c][1,2,5]thiadiazole intermediates are then coupled using a suitable linker, such as ethoxyethyl, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzo[c][1,2,5]thiadiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of reduced imidazole derivatives.
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzoimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its imidazole and benzo[c][1,2,5]thiadiazole moieties, which confer distinct electronic and biological properties
特性
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-14(11-1-2-12-13(9-11)18-22-17-12)16-4-7-21-8-6-19-5-3-15-10-19/h1-3,5,9-10H,4,6-8H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQISKMSLUOBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCOCCN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2357133.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2357137.png)



![5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)


![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
